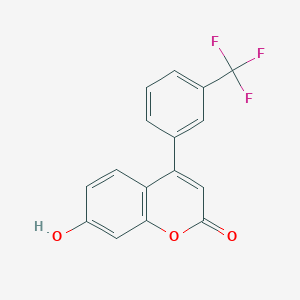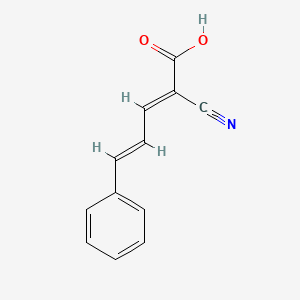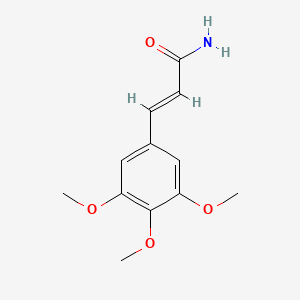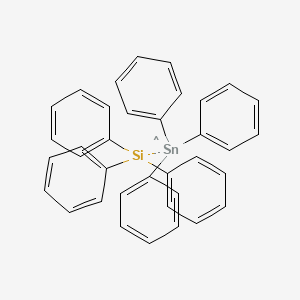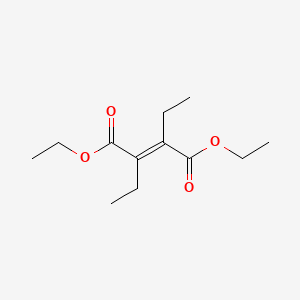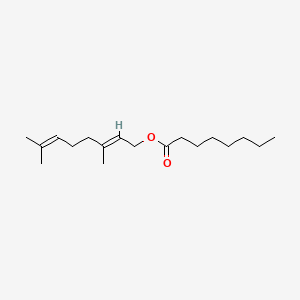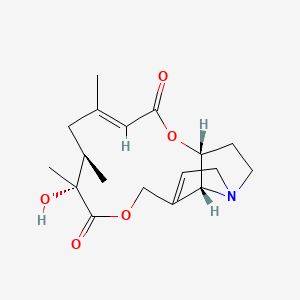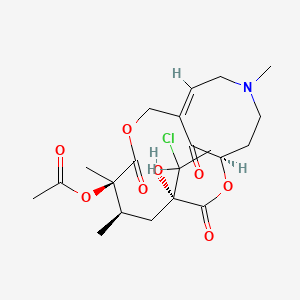
6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
Overview
Description
6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane is a chemical compound known for its unique structure and versatile applications. This compound features a silicon atom bonded to an ethoxy group and multiple ether linkages, making it a valuable component in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of silicon-containing precursors with ethylene glycol derivatives. One common method includes the reaction of a silicon halide with 2-(2-methoxyethoxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon dioxide and other oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al), which can reduce the silicon-oxygen bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al) is frequently used.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silicon dioxide, while reduction can produce various silicon-containing hydrides.
Scientific Research Applications
6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex silicon-containing compounds and as a reagent in various organic reactions.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants, owing to its biocompatibility and stability.
Industry: It is used in the production of specialty polymers, coatings, and adhesives, where its unique chemical properties enhance product performance.
Mechanism of Action
The mechanism by which 6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can influence the stability and reactivity of the compound in different environments. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: Known for its use as a solvent and in the production of various chemicals.
Sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al): A reducing agent with similar ether linkages.
Diethylene glycol dimethyl ether (Diglyme): Used as a solvent in various chemical reactions.
Uniqueness
6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane stands out due to its unique combination of silicon and multiple ether linkages, which confer distinct chemical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a versatile compound in both research and industrial applications.
Properties
InChI |
InChI=1S/C9H21O6Si/c1-10-4-7-13-16(14-8-5-11-2)15-9-6-12-3/h4-9H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQFIUXCCBYGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO[Si](OCCOC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205610 | |
| Record name | 6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5700-39-0 | |
| Record name | 6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


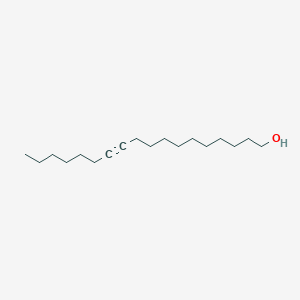
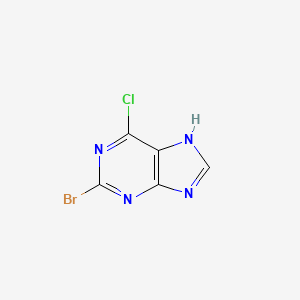
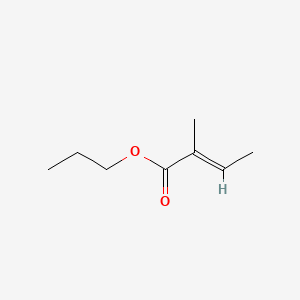

![Benzenesulfonic acid,2-amino-5-[(4-nitrophenyl)amino]-](/img/structure/B1609284.png)
